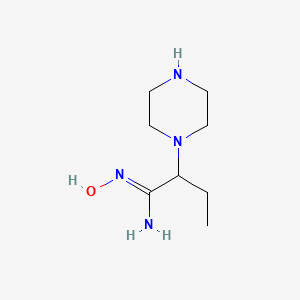
N'-Hydroxy-2-(piperazin-1-YL)butanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2-(piperazin-1-yl)butanimidamide: is a chemical compound with the molecular formula C₈H₁₈N₄O It is characterized by the presence of a piperazine ring, a butanimidamide group, and a hydroxy functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-(piperazin-1-yl)butanimidamide typically involves the reaction of piperazine with butanimidamide under specific conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N’-Hydroxy-2-(piperazin-1-yl)butanimidamide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: N’-Hydroxy-2-(piperazin-1-yl)butanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N’-Hydroxy-2-(piperazin-1-yl)butanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-2-(piperazin-1-yl)butanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and piperazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- N’-Hydroxy-4-(piperazin-1-yl)butanimidamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- 8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine
Comparison: N’-Hydroxy-2-(piperazin-1-yl)butanimidamide is unique due to its specific structural features, such as the position of the hydroxy group and the length of the butanimidamide chain
Propiedades
Fórmula molecular |
C8H18N4O |
|---|---|
Peso molecular |
186.26 g/mol |
Nombre IUPAC |
N'-hydroxy-2-piperazin-1-ylbutanimidamide |
InChI |
InChI=1S/C8H18N4O/c1-2-7(8(9)11-13)12-5-3-10-4-6-12/h7,10,13H,2-6H2,1H3,(H2,9,11) |
Clave InChI |
WFPTWDDYNKQNMN-UHFFFAOYSA-N |
SMILES isomérico |
CCC(/C(=N/O)/N)N1CCNCC1 |
SMILES canónico |
CCC(C(=NO)N)N1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)
![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
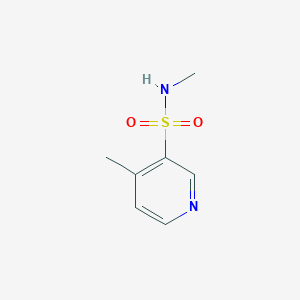
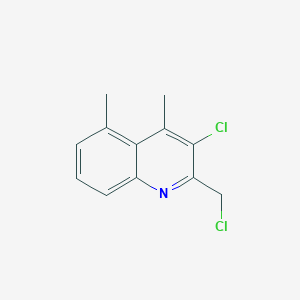
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
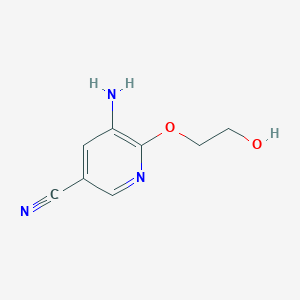
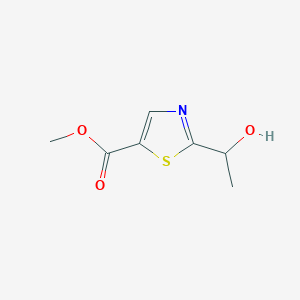
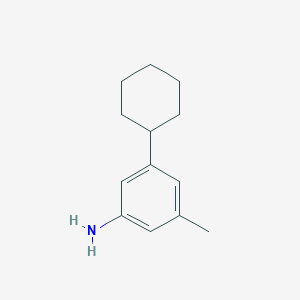
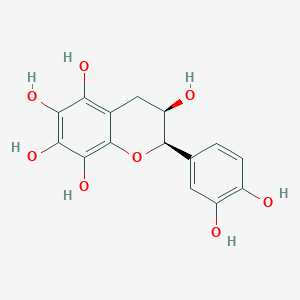
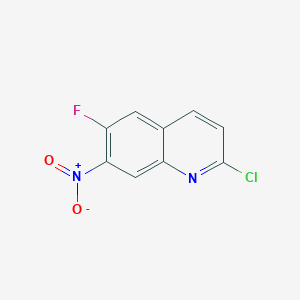

![{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13310794.png)
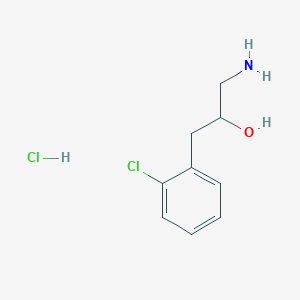
![2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13310808.png)
